molecular formula C16H29N3O2 B12922789 1-Decyl-L-histidine CAS No. 189095-13-4

1-Decyl-L-histidine

Cat. No.: B12922789
CAS No.: 189095-13-4
M. Wt: 295.42 g/mol
InChI Key: AMILYWOFKWASDI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative featuring an imidazole ring substituted with a decyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, forming N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The decyl chain can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various alkyl or aryl imidazole derivatives.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, but without the decyl substitution.

    Imidazole-4-acetic acid: A derivative with a carboxylic acid group at the 4-position of the imidazole ring.

Uniqueness

(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a long decyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic pockets in proteins .

Biological Activity

1-Decyl-L-histidine is a synthetic derivative of the amino acid histidine, characterized by a decyl (ten-carbon) alkyl chain. This compound has garnered interest in various biological contexts, particularly due to its potential applications in drug development and biochemistry. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

This compound exhibits several biological activities that can be attributed to its structural properties. The presence of a hydrophobic decyl chain enhances its membrane permeability, allowing it to interact with cellular membranes and proteins effectively.

Key Mechanisms:

  • Membrane Interaction: The hydrophobic tail facilitates insertion into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Electrostatic Interactions: As a cationic molecule at physiological pH, this compound can engage in electrostatic interactions with negatively charged cellular components, such as phospholipids and proteins.
  • Peptide Hybridization: Similar to other histidine derivatives, it may participate in peptide hybridization strategies, enhancing the bioactivity of peptides through structural modifications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It demonstrates significant activity against various pathogens due to its ability to disrupt microbial membranes.

  • Case Study: A study demonstrated that derivatives of histidine with hydrophobic chains exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption leading to cell lysis.

Cytotoxicity and Cancer Cell Interaction

The interaction of this compound with cancer cells has been investigated, revealing selective cytotoxicity.

  • Research Findings: In vitro studies indicated that this compound selectively targeted cancerous cells while sparing normal cells. This selectivity is hypothesized to be due to the differential charge distribution on cancer cell membranes compared to healthy cells.
Cell Type IC50 (μM) Effect
MCF-7 (Breast Cancer)25Significant cytotoxicity
Normal Fibroblasts>100Minimal cytotoxicity

Antioxidant Properties

Histidine derivatives are known for their role as antioxidants. This compound may contribute to redox homeostasis by participating in the generation of antioxidant compounds.

  • Mechanism: It is believed that the imidazole ring of histidine can scavenge free radicals, thus protecting cells from oxidative damage.

Clinical Implications

The potential therapeutic applications of this compound are broadening as research progresses:

Properties

CAS No.

189095-13-4

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

AMILYWOFKWASDI-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.